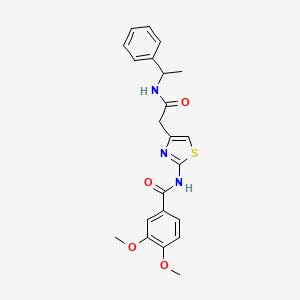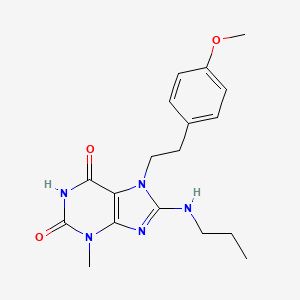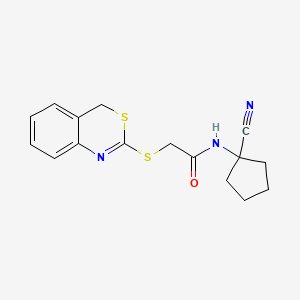
3,4-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Its structure suggests that it might have interesting biological activities, as both benzamides and thiazoles (a type of compound containing a ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms) are found in a variety of biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide moiety, a thiazole ring, and a dimethoxyphenyl group . These groups could potentially interact with biological targets in interesting ways.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and thiazoles are known to participate in a variety of chemical reactions. For example, benzamides can be hydrolyzed to produce benzoic acids and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethoxyphenyl group could potentially increase its lipophilicity, which could affect its absorption and distribution in the body .Applications De Recherche Scientifique
Synthesis and Characterization
Research efforts have been directed toward the synthesis and characterization of various derivatives related to "3,4-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide". Studies have detailed the preparation of compounds through reactions involving key intermediates like thiourea, iodine, or specific benzaldehydes, aiming at introducing different substituents to explore their biological activities (Spoorthy et al., 2021; Talupur et al., 2021). These studies often include detailed structural elucidation through techniques such as NMR, IR, Mass spectral data, and elemental analysis.
Antimicrobial Activity
Several studies have synthesized compounds involving the "3,4-dimethoxy" moiety to evaluate their antimicrobial properties. These efforts aim to discover new agents with potential applications in treating bacterial and fungal infections. Compounds have been tested against a variety of pathogens to assess their efficacy and potency in comparison to existing antimicrobial agents (Palkar et al., 2017; Chawla, 2016).
Anticancer Activity
Research into the anticancer properties of derivatives has revealed moderate to excellent activity against various cancer cell lines, including breast, lung, and colon cancer. These studies focus on designing and synthesizing derivatives to evaluate their potential as anticancer agents by comparing their activities to known drugs like etoposide (Ravinaik et al., 2021).
Docking Studies
Docking studies have been conducted to understand the interaction between synthesized compounds and biological targets, providing insights into the mechanism of action and potential for drug development. These studies help in identifying promising compounds for further pharmacological evaluation (Spoorthy et al., 2021; Talupur et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14(15-7-5-4-6-8-15)23-20(26)12-17-13-30-22(24-17)25-21(27)16-9-10-18(28-2)19(11-16)29-3/h4-11,13-14H,12H2,1-3H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHBKWUYCIMIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2990952.png)

![Ethyl 3-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2990955.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B2990956.png)
![5-(1,2-dithiolan-3-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pentanamide](/img/structure/B2990957.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2990962.png)
![3-(4-methoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2990965.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990966.png)
![ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2990967.png)
![N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2990969.png)


